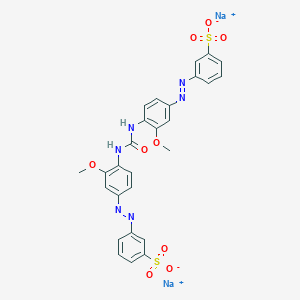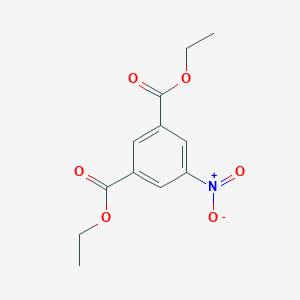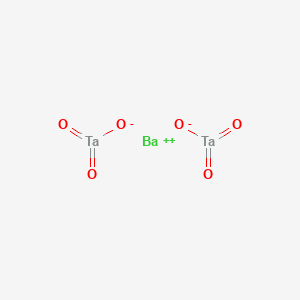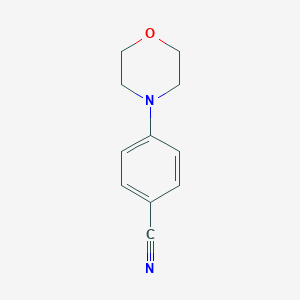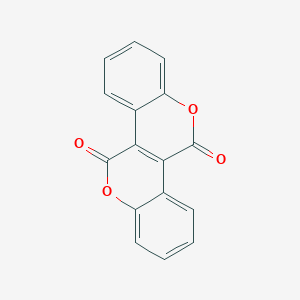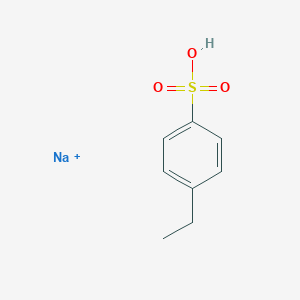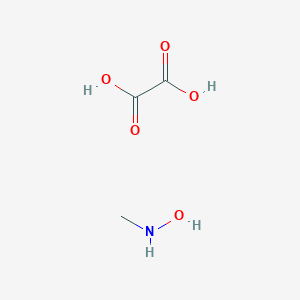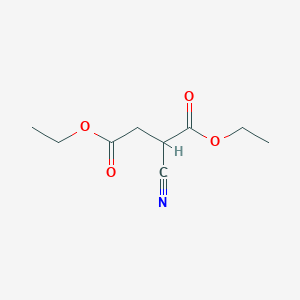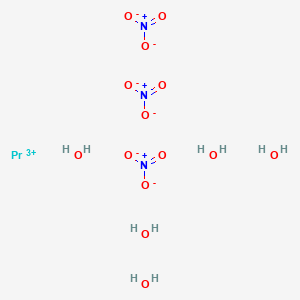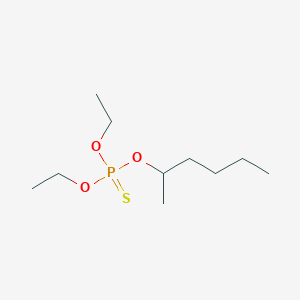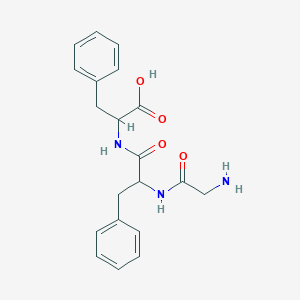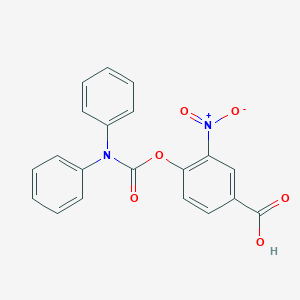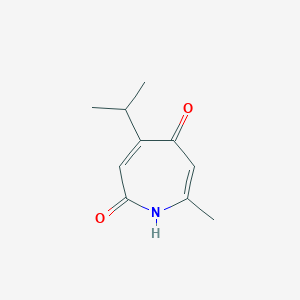
4-Isopropyl-7-methyl-1H-azepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-7-methyl-1H-azepine-2,5-dione, also known as IMAD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. IMAD is a cyclic imide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. By enhancing the activity of these receptors, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione may be able to reduce inflammation and pain, as well as prevent seizures.
Biochemische Und Physiologische Effekte
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are also involved in the development of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of this system in various physiological and pathological conditions. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is relatively easy to synthesize and has good stability, making it a convenient compound to work with in the lab. However, one limitation of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 4-Isopropyl-7-methyl-1H-azepine-2,5-dione. For example, researchers could investigate the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a treatment for epilepsy and other neurological disorders. Additionally, researchers could explore the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a pain medication, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione on the GABAergic system, which could help to shed light on the role of this system in various physiological and pathological conditions.
Synthesemethoden
4-Isopropyl-7-methyl-1H-azepine-2,5-dione can be synthesized through a variety of methods, including the reaction of 2,5-diketopiperazine with isopropylamine and methyl iodide. Other methods include the reaction of 2,5-diketopiperazine with isopropylamine and methyl chloroformate, or the reaction of 2,5-diketopiperazine with isopropylamine and methyl isocyanate. These methods have been found to yield high-quality 4-Isopropyl-7-methyl-1H-azepine-2,5-dione with good yields.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to have a range of potential applications in scientific research. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy and other neurological disorders.
Eigenschaften
CAS-Nummer |
10315-42-1 |
|---|---|
Produktname |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
7-methyl-4-propan-2-yl-1H-azepine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-10(13)11-7(3)4-9(8)12/h4-6H,1-3H3,(H,11,13) |
InChI-Schlüssel |
JBXMVZXHBBIACC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
Kanonische SMILES |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
Synonyme |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
